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Introduction
PBT434 (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small

molecule designed to target the underlying pathology of neurodegenerative disorders,

particularly synucleinopathies such as Parkinson's disease and Multiple System Atrophy

(MSA).[1][2] Its mechanism of action is centered on the modulation of iron homeostasis,

inhibiting iron-mediated redox activity and the aggregation of α-synuclein, a protein central to

the pathology of these diseases.[3][4] This technical guide provides a comprehensive overview

of the pharmacokinetics and bioavailability of PBT434, summarizing key data from preclinical

and Phase 1 clinical studies.

Mechanism of Action
PBT434 is characterized as a moderate-affinity iron chelator.[5] This property allows it to bind

and redistribute labile iron within the central nervous system without disrupting systemic iron

homeostasis.[5][6] The affinity of PBT434 for iron is lower than that of major iron transport and

storage proteins like transferrin and ferritin, suggesting a targeted action on pathological iron

pools.[1] By chelating excess iron, PBT434 is thought to prevent the iron-mediated generation

of reactive oxygen species and the subsequent aggregation of α-synuclein into toxic oligomers

and fibrils.[3][4] Preclinical studies have demonstrated that PBT434 can reduce α-synuclein

aggregation, preserve neurons, and improve motor function in animal models of Parkinson's

disease and MSA.[1][7]
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Proposed Mechanism of Action of PBT434

Pharmacokinetics and Bioavailability
PBT434 has demonstrated favorable pharmacokinetic properties in both preclinical animal

models and human clinical trials, characterized by good oral bioavailability and penetration of

the blood-brain barrier.[5][8]

Preclinical Pharmacokinetics
Pharmacokinetic studies have been conducted in several animal species, including mice, rats,

and dogs, to establish the absorption, distribution, metabolism, and excretion (ADME) profile of

PBT434. These studies have consistently shown that PBT434 is orally bioavailable and readily

crosses the blood-brain barrier.[5][7]
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Table 1: Summary of Preclinical Studies

Species Dosing Route Dose Range Key Findings Reference(s)

Mice
Oral Gavage /

Medicated Chow
3 - 80 mg/kg/day

Orally

bioavailable,

penetrates the

blood-brain

barrier, well-

tolerated.

Preserved

neurons and

improved motor

function in

Parkinson's and

MSA models.

[5][7]

Rats Oral Gavage 30 mg/kg

CSF α-synuclein

levels were

significantly

lowered 4 hours

post-dose.

[5]

Dogs Oral Gavage

10 - 50

mg/kg/day for 28

days

Well-tolerated.

Trend of

decreased CSF

α-synuclein

levels.

[5]

Clinical Pharmacokinetics
A Phase 1, randomized, double-blind, placebo-controlled study was conducted in healthy adult

and older adult volunteers to evaluate the safety, tolerability, and pharmacokinetics of PBT434.

The study involved single ascending doses (SAD) and multiple ascending doses (MAD).[1][9]

Single Ascending Dose (SAD) Study: Healthy adult subjects received single oral doses of

PBT434 ranging from 50 mg to 600 mg.[1][9] PBT434 was rapidly absorbed, with dose-

proportional pharmacokinetics observed up to 300 mg.[2][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5490188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9028676/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5490188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5490188/
https://www.benchchem.com/product/b10826704?utm_src=pdf-body
https://www.prnewswire.com/news-releases/alterity-therapeutics-announces-new-publications-providing-further-evidence-of-the-potential-of-ath434-to-treat-neurodegenerative-diseases-301417436.html
https://alteritytherapeutics.com/investor-centre/news/2025/09/15/alterity-therapeutics-presents-ath434-201-phase-2-data-at-the-american-neurological-association-annual-meeting/
https://www.benchchem.com/product/b10826704?utm_src=pdf-body
https://www.prnewswire.com/news-releases/alterity-therapeutics-announces-new-publications-providing-further-evidence-of-the-potential-of-ath434-to-treat-neurodegenerative-diseases-301417436.html
https://alteritytherapeutics.com/investor-centre/news/2025/09/15/alterity-therapeutics-presents-ath434-201-phase-2-data-at-the-american-neurological-association-annual-meeting/
https://www.benchchem.com/product/b10826704?utm_src=pdf-body
https://alteritytherapeutics.com/investor-centre/news/2025/10/09/alterity-therapeutics-presents-positive-data-from-ath434-phase-2-trial-at-the-2025-international-congress-of-parkinsons-disease-and-movement-disorders/
https://alteritytherapeutics.com/investor-centre/news/2025/09/15/alterity-therapeutics-presents-ath434-201-phase-2-data-at-the-american-neurological-association-annual-meeting/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10826704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Pharmacokinetic Parameters of PBT434 in Healthy Adults (Single Ascending Dose)

Dose
Cmax (ng/mL)
[Mean (CV%)]

AUCinf (ng·hr/mL)
[Mean (CV%)]

Tmax (hours)
[Median]

50 mg 493.3 (33.3) 896.7 (27.8) 1 to 1.25

100 mg 802.7 (28.1) 1587 (19.0) 1 to 1.25

300 mg 2978 (46.5) 6494 (35.9) 1 to 1.25

Data from a first-in-

human study

presented at the

American Academy of

Neurology Annual

Meeting.[2][9]

Multiple Ascending Dose (MAD) Study: Healthy adult and older adult (≥65 years) volunteers

received multiple oral doses of PBT434. The adult cohorts received 100 mg, 200 mg, or 250

mg twice daily (BID) for 8 days.[1] PBT434 demonstrated dose-dependent pharmacokinetics

with a mean elimination half-life of up to 9.3 hours, which was independent of the dose.[1]

Table 3: Pharmacokinetic Profile of PBT434 in Healthy Volunteers (Multiple Ascending Dose)

Parameter Value

Tmax 0.5 - 2 hours

Mean Elimination Half-life Up to 9.3 hours

CSF Concentrations (near Tmax at doses ≥200

mg BID)
102.5 to 229.5 ng/mL

Data from a Phase 1 study in adult and older

adult volunteers.[1]

Experimental Protocols
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Preclinical Studies
Animal Models:

Mice: Male C57BL/6J mice were used for toxin-induced models of Parkinson's disease (6-

OHDA and MPTP).[5] Transgenic mice (hA53T) overexpressing human α-synuclein were

also used.[5]

Rats: Wild-type rats were used for cerebrospinal fluid (CSF) collection via surgically

implanted cannulas in the lateral cerebral ventricles.[5]

Dogs: Beagle dogs (10 months old) were used in a 28-day toxicology study.[5]

Drug Administration:

In mice and rats, PBT434 was administered via oral gavage.[5] In some mouse studies, it

was mixed into the rodent chow.[7]

In dogs, PBT434 was administered daily via oral gavage for 28 days.[5]

Sample Collection and Analysis:

Blood/Plasma: Blood samples were collected at various time points post-dosing to determine

pharmacokinetic parameters.[6]

Cerebrospinal Fluid (CSF): In rats, CSF was sampled via microdialysis.[5] In dogs, CSF was

extracted at necropsy.[5]

Bioanalytical Method: While specific details are not publicly available, liquid chromatography-

tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying small

molecules like PBT434 in biological matrices. This would involve method validation to ensure

accuracy, precision, selectivity, and sensitivity.

Phase 1 Clinical Trial
Study Design: A randomized, double-blind, placebo-controlled, first-in-human study was

conducted.[9] The study consisted of a single ascending dose (SAD) phase and a multiple

ascending dose (MAD) phase.[9]
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SAD Phase: Four cohorts of 8 healthy adult subjects were randomized (6 active: 2 placebo)

to receive single oral doses of 50 mg, 100 mg, 300 mg, or 600 mg of PBT434.[1][9]

MAD Phase: Three cohorts of 10 healthy adult subjects were randomized to receive 100 mg,

200 mg, or 250 mg of PBT434 twice daily for 8 days.[1] A cohort of older adult volunteers

(≥65 years) also received multiple doses.[1]

Pharmacokinetic Assessments:

Plasma Sampling: Serial plasma samples were collected over 72 hours post-dose in the

SAD phase and over 12 and 96 hours post-dose on Days 1 and 8, respectively, in the MAD

phase.[9]

CSF Sampling: In the MAD phase, CSF was sampled at 1.5 or 11 hours post-dose at steady

state in the higher dose cohorts.[1]

Safety and Tolerability Assessments: Safety was monitored through physical examinations, vital

signs, adverse event reporting, clinical laboratory tests, and 12-lead electrocardiograms

(ECGs).[9]

Single Ascending Dose (SAD) Phase

Multiple Ascending Dose (MAD) Phase

Screening of Healthy
Adult Volunteers Randomization (6 Active:2 Placebo) Single Oral Dose

(50, 100, 300, 600 mg)
Serial Plasma Sampling
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& Older Adult Volunteers Randomization Twice Daily Dosing for 8 Days
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Phase 1 Clinical Trial Workflow

Conclusions
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PBT434 is an orally bioavailable, brain-penetrant small molecule with a promising

pharmacokinetic profile. Phase 1 clinical data in healthy adult and older adult volunteers have

demonstrated that PBT434 is rapidly absorbed and exhibits dose-dependent pharmacokinetics.

[1][9] The achieved concentrations in the cerebrospinal fluid at well-tolerated doses are

comparable to or exceed those associated with efficacy in preclinical animal models of

Parkinson's disease and MSA.[1][10] The safety and tolerability profile of PBT434 in these

early studies was favorable, with adverse event rates similar to placebo.[1][2] These findings

support the continued clinical development of PBT434 as a potential disease-modifying therapy

for synucleinopathies.
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[https://www.benchchem.com/product/b10826704#pharmacokinetics-and-bioavailability-of-
pbt434]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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